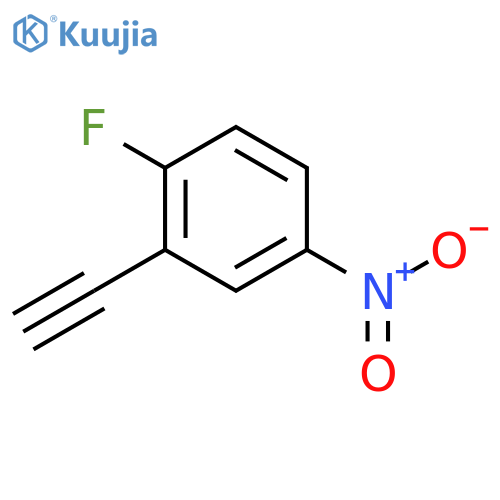

Cas no 343866-99-9 (2-ethynyl-1-fluoro-4-nitro-benzene)

343866-99-9 structure

商品名:2-ethynyl-1-fluoro-4-nitro-benzene

CAS番号:343866-99-9

MF:C8H4FNO2

メガワット:165.121265411377

MDL:MFCD08703483

CID:919077

PubChem ID:12687361

2-ethynyl-1-fluoro-4-nitro-benzene 化学的及び物理的性質

名前と識別子

-

- 2-Ethynyl-1-fluoro-4-nitrobenzene

- 2-ethynyl-1-fluoro-4-nitro-benzene

- AG-F-17225

- AK-51104

- ANW-52632

- Benzene, 2-ethynyl-1-fluoro-4-nitro-

- CTK1B1198

- MUUOIQZAFWYPBG-UHFFFAOYSA-N

- FCH863067

- 4128AB

- AX8216070

- ST24022230

- A24350

- DS-15762

- 2-Fluoro-5-nitrophenylacetylene

- EN300-1853681

- SY116599

- CS-0158570

- AKOS006289529

- 343866-99-9

- DTXSID70506903

- MFCD08703483

- SCHEMBL4645678

-

- MDL: MFCD08703483

- インチ: 1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H

- InChIKey: MUUOIQZAFWYPBG-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1C#C[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 165.02262

- どういたいしつりょう: 165.02260653g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 45.8

じっけんとくせい

- PSA: 43.14

2-ethynyl-1-fluoro-4-nitro-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229210-5g |

2-Ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 98% | 5g |

¥4520 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229210-100mg |

2-Ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 98% | 100mg |

¥239 | 2023-04-14 | |

| Ambeed | A232110-1g |

2-Ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 95% | 1g |

$128.0 | 2025-02-26 | |

| Alichem | A019086759-500g |

2-Ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 95% | 500g |

$12663.00 | 2023-09-02 | |

| Fluorochem | 217074-5g |

2-Ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 95% | 5g |

£373.00 | 2022-03-01 | |

| TRC | E939748-100mg |

2-Ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 100mg |

$ 210.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC111-100mg |

2-ethynyl-1-fluoro-4-nitro-benzene |

343866-99-9 | 95+% | 100mg |

385CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC111-250mg |

2-ethynyl-1-fluoro-4-nitro-benzene |

343866-99-9 | 95+% | 250mg |

879CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC111-5g |

2-ethynyl-1-fluoro-4-nitro-benzene |

343866-99-9 | 95+% | 5g |

4644CNY | 2021-05-07 | |

| Enamine | EN300-1853681-0.25g |

2-ethynyl-1-fluoro-4-nitrobenzene |

343866-99-9 | 0.25g |

$196.0 | 2023-09-18 |

2-ethynyl-1-fluoro-4-nitro-benzene 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

343866-99-9 (2-ethynyl-1-fluoro-4-nitro-benzene) 関連製品

- 455-88-9(1-fluoro-2-methyl-4-nitro-benzene)

- 1736-85-2(2-Fluoro-1,3-dimethyl-5-nitrobenzene)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:343866-99-9)2-ethynyl-1-fluoro-4-nitro-benzene

清らかである:99%

はかる:5g

価格 ($):433.0